molecular formula C7H6N2O2S B2920905 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione CAS No. 934602-56-9

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione

Cat. No. B2920905
CAS RN: 934602-56-9
M. Wt: 182.2
InChI Key: XNNDUYCDMJNOMI-UHFFFAOYSA-N
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Description

“1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione” is a chemical compound with the CAS Number: 934602-56-9 . It has a molecular weight of 182.2 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione . The InChI Code is 1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10) . The InChI key is XNNDUYCDMJNOMI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the available resources .

Scientific Research Applications

Synthesis and Characterization

A variety of methods have been developed for synthesizing and characterizing 1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione analogues, contributing significantly to the field of organic chemistry and drug design. Brouillette et al. (2009) described the regioselective ring opening of 3-thiaisatoic anhydride using α-amino acids to afford libraries of thieno[2,3-e][1,4]diazepine-2,5-dione analogues in a one-pot process (Brouillette et al., 2009). Similarly, Antolak et al. (2014) explored the enantioselective deprotonative ring contraction of N1-methyl-N4-Boc-benzo[e][1,4]diazepine-2,5-diones, revealing efficient entry to a drug scaffold with high enantioselectivity (Antolak et al., 2014).

Combinatorial Synthesis and Drug Scaffold Development

Huang and Dömling (2010) discovered a second scaffold of 1,4‐thienodiazepine‐2,5‐diones via a Ugi-Deprotection-Cyclization strategy, demonstrating the compound's potential as a peptidomimetic diazepine structure with diverse applications in medicinal chemistry (Huang & Dömling, 2010).

Structural Analysis and Temperature-Dependent Behavior

Dutkiewicz et al. (2012) conducted a detailed study on the temperature-dependent ordering of the methyl group in the crystal structure of a 1H-thieno[2,3-e][1,4]diazepin-2(3H)-one derivative, providing insights into the molecular structure's stability and reactivity under varying temperature conditions (Dutkiewicz et al., 2012).

Novel Functionalization and Reactivity Studies

Efforts to expand the chemical space and explore new reactivity patterns of thieno[3,2-e][1,4]diazepine-2,5-diones have led to the development of novel derivatives with potential pharmaceutical applications. For example, Fedorov et al. (2021) developed a convenient method for the combinatorial synthesis of substituted thieno[3,2-e][1,4]-diazepine-5,10-diones, demonstrating the compound's versatility and potential for further functionalization (Fedorov et al., 2021).

Safety and Hazards

The compound should be handled with care. The safety information provided indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The MSDS (Material Safety Data Sheet) provides more detailed safety information .

properties

IUPAC Name

3,4-dihydro-1H-thieno[3,2-e][1,4]diazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c10-5-3-8-7(11)6-4(9-5)1-2-12-6/h1-2H,3H2,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNNDUYCDMJNOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=O)N1)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H,2H,3H,4H,5H-thieno[3,2-e][1,4]diazepine-2,5-dione

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